![molecular formula C10H5F3O B3152141 1-[3-(Trifluoromethyl)phenyl]prop-2-yn-1-one CAS No. 72839-12-4](/img/structure/B3152141.png)

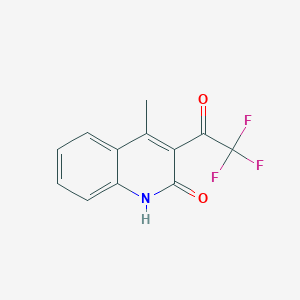

1-[3-(Trifluoromethyl)phenyl]prop-2-yn-1-one

Overview

Description

1-(3-(Trifluoromethyl)phenyl)prop-2-yn-1-one, also known as 3-trifluoromethyl-1-phenylprop-2-yn-1-one, is a synthetic compound used in various scientific research applications. It is a colorless, volatile liquid that is soluble in organic solvents and has a boiling point of 68°C. It is a versatile compound that is used in organic synthesis and as a reagent in various chemical reactions.

Scientific Research Applications

Antidepressant Properties

Background: Major Depressive Disorder (MDD) significantly impairs the quality of life for those affected. While the exact causes of MDD are not fully understood, the deficit of monoamines, especially serotonin and noradrenaline, is widely accepted. Resistance to long-term treatments and adverse effects often necessitate new pharmacological therapies.

CF3C≡CC6H4CF3 and Antidepressant Effects:- Findings :

Broad-Spectrum Antiviral Activity

Background: Viruses pose significant threats to human health, and finding effective antiviral agents is crucial.

CF3C≡CC6H4CF3 as an Antiviral Agent:Chiral Building Block for Neuroprotective Compounds

Background: Neuroprotective agents play a critical role in preventing or mitigating neurodegenerative diseases.

CF3C≡CC6H4CF3 in Neuroprotection:Mechanism of Action

Target of Action

The primary targets of 1-[3-(Trifluoromethyl)phenyl]prop-2-yn-1-one are the serotonergic receptors , specifically the 5-HT1A and 5-HT3 receptors . These receptors play a crucial role in the regulation of mood and are often the target of antidepressant medications .

Mode of Action

1-[3-(Trifluoromethyl)phenyl]prop-2-yn-1-one interacts with its targets by modulating the serotonergic system . It binds to the 5-HT1A and 5-HT3 receptors, which leads to changes in the neurotransmission of serotonin . This interaction results in an antidepressant-like effect .

Biochemical Pathways

The compound affects the serotonergic pathways in the brain . By binding to the 5-HT1A and 5-HT3 receptors, it modulates the release and reuptake of serotonin . This modulation can lead to an increase in serotonin levels in the synaptic cleft, enhancing the transmission of serotonin signals . The downstream effects include mood elevation and potential relief from depressive symptoms .

Result of Action

The molecular and cellular effects of 1-[3-(Trifluoromethyl)phenyl]prop-2-yn-1-one’s action are primarily observed in its antidepressant-like effect . It has been shown to exhibit a significant antidepressant-like effect in both the Forced Swimming Test (FST) and Tail Suspension Test (TST), two common animal models used to evaluate potential antidepressant compounds .

properties

IUPAC Name |

1-[3-(trifluoromethyl)phenyl]prop-2-yn-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5F3O/c1-2-9(14)7-4-3-5-8(6-7)10(11,12)13/h1,3-6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFQCAYPLSLNDKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC(=O)C1=CC(=CC=C1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-(4-nitrobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B3152067.png)

![4-Methoxybenzo[d]oxazol-2-amine](/img/structure/B3152113.png)

![Benzoic acid, 2-[[(4-fluorophenyl)thio]methyl]-](/img/structure/B3152129.png)